N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide
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Description
N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs due to their diverse chemical and biological properties .
Mode of Action
For instance, a compound with a similar structure was found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For example, imidazole and pyrazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
For instance, a compound with a similar structure displayed superior antipromastigote activity .
Biological Activity
N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide, also known by its CAS number 321385-50-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Basic Information
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H17N5O2 |
Molecular Weight | 323.35 g/mol |
CAS Number | 321385-50-6 |
Density | 1.39±0.1 g/cm³ (Predicted) |
pKa | 10.84±0.20 (Predicted) |
Structural Characteristics
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and an amide functional group. These structural elements contribute to its biological activity and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, pyrazole derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole compounds are well-documented. This compound may exert its effects by inhibiting cyclooxygenase enzymes (COX), similar to other pyrazole-based drugs like celecoxib . This inhibition leads to reduced production of pro-inflammatory mediators.
The mechanism by which this compound exerts its biological effects involves the interaction with specific molecular targets within the body:
- Enzyme Inhibition : Compounds with a pyrazole core often act as enzyme inhibitors, blocking pathways involved in inflammation and infection.
- Receptor Modulation : The structural features allow for potential interactions with various receptors, influencing cellular signaling pathways.
Study on Antimicrobial Efficacy
A study conducted by Li et al. (1997) demonstrated that similar pyrazole derivatives exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study suggested that the presence of the pyrazole ring is crucial for the observed antimicrobial effects .
Research on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives showed that these compounds significantly reduced edema in animal models when administered at certain dosages. The findings indicated a dose-dependent relationship between the compound concentration and the reduction in inflammation markers .
Properties
IUPAC Name |
N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)pyridin-3-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-3-5-12(6-4-10)16(23)20-15-9-13(14-7-8-19-21-14)11(2)22(18)17(15)24/h3-9H,18H2,1-2H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOWASSHQYIPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N(C2=O)N)C)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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